Retusine
Overview
Description
Retusin, also known as 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone, is an O-methylated flavonol, a type of flavonoid . It can be found in Origanum vulgare and in Ariocarpus retusus . The chemical formula of Retusine is C19H18O7 .
Molecular Structure Analysis
The molecular structure of Retusine is C16H25NO5 . The average mass is 311.373 Da and the monoisotopic mass is 311.173279 Da .
Scientific Research Applications
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Pharmacology
- Retusine is a compound found in the Stevia plant . It has been found to have antimicrobial action against certain types of gram-positive bacteria . The exact methods of application or experimental procedures are not specified in the source. The outcomes of these applications are also not detailed in the source.
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Medicine
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Chemistry
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Neuroscience
- While there’s no direct mention of Retusine’s application in neuroscience, it’s worth noting that many compounds are studied in this field for their potential effects on the nervous system . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
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Genetics
- While there’s no direct mention of Retusine’s application in genetics, it’s worth noting that many compounds are studied in this field for their potential effects on gene expression and genetic variation . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
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Environmental Science
- While there’s no direct mention of Retusine’s application in environmental science, it’s worth noting that many compounds are studied in this field for their potential effects on the environment . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
properties
IUPAC Name |
(1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h9-13,20H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAPLLMJHZBIPX-VZYPABODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@](C(=O)OC[C@@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963985 | |
Record name | 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-qvg5S7bce6 | |
CAS RN |
480-86-4 | |
Record name | Retusine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETUSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVG5S7BCE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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